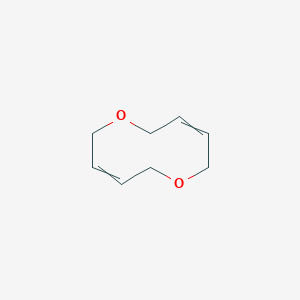

2,5,7,10-Tetrahydro-1,6-dioxecine

Description

2,5,7,10-Tetrahydro-1,6-dioxecine (CAS 6573-64-4) is a 10-membered macrocyclic compound with the molecular formula C₁₄H₁₆O₆. It features two oxygen atoms in a 1,6-dioxecine ring system and unsaturation at positions 3 and 8, classified as 1,6-dioxacyclodeca-3,8-diyne . This structure combines conformational flexibility with a conjugated diyne system, which may influence its electronic properties and reactivity.

Properties

CAS No. |

22464-27-3 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

2,5,7,10-tetrahydro-1,6-dioxecine |

InChI |

InChI=1S/C8H12O2/c1-2-6-10-8-4-3-7-9-5-1/h1-4H,5-8H2 |

InChI Key |

PKEKPUOKXKLBDX-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CCOCC=CCO1 |

Origin of Product |

United States |

Comparison with Similar Compounds

1,6-DiPhospheCine Derivatives

- Structure : Macrocyclic diphosphines (e.g., R,R'-DPC) with phosphorus atoms replacing oxygen. Substituents (R = methyl, cyclohexyl, phenyl) modulate steric and electronic properties.

- Synthesis : Prepared via zirconium-mediated reductive coupling of alkynes, yielding symmetric/asymmetric ligands in 46–94% efficiency .

- Applications : Serve as ligands in nickel-catalyzed acrylate synthesis, demonstrating high catalytic activity .

Dibenzo-Fused Dioxecine with Diphosphine Groups

- Structure: (14aS)-1,14-Bis(diphenylphosphino)-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine (MW 608.64 g/mol) combines a dibenzo-fused dioxecine core with diphosphine groups .

- Applications : Used in coordination chemistry due to its bulky, electron-rich structure.

- Key Difference: The fused aromatic system increases rigidity and π-conjugation, contrasting with the non-fused, flexible dioxecine backbone.

3,4,8,9-Tetrachloro-2,5,7,10-tetrahydro[1,6]dithiecine

- Structure : A sulfur analogue (dithiecine) with chlorine substituents, synthesized from dibromo dichloro butene and Na₂S .

- Reactivity : Sulfur’s lower electronegativity vs. oxygen increases nucleophilicity, while chlorine substituents enhance electrophilic character.

- Key Difference : Thioether linkages and halogenation broaden utility in electrophilic reactions and polymer chemistry.

Tribenzo-Diarsecin Derivatives

- Structure : 9,10,11,12-Tetrahydro-9,12-dimethyltribenzo[e,g,i][1,4]diarsecin contains arsenic heteroatoms in a tribenzo-fused system .

- Synthesis : Derived from tetramethyl diarsecinium dibromide via thermal decomposition.

- Key Difference : Arsenic’s larger atomic radius and metalloid properties enable unique coordination modes, though toxicity limits biomedical applications.

5,6,7,8-Tetrahydro-1,6-naphthyridines

- Structure : Nitrogen-containing 8-membered heterocycles (e.g., 3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine) .

- Synthesis: Cobalt-catalyzed [2+2+2] cyclizations or organocatalytic methods .

- Applications : Potent HIV-1 integrase inhibitors (e.g., Bristol-Myers Squibb’s lead compounds with N-propyl phenyl groups) . Pharmacokinetic studies show promise in antiviral therapy .

- Key Difference : Smaller ring size and nitrogen atoms prioritize hydrogen bonding and biological activity over macrocyclic stability.

Comparative Analysis Table

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing 2,5,7,10-Tetrahydro-1,6-dioxecine?

- Methodological Answer : Synthesis should follow factorial design principles to optimize reaction conditions (e.g., temperature, solvent ratios, catalyst loading). For example, a 2×2 factorial design can test interactions between temperature (low/high) and solvent polarity (polar/non-polar) to maximize yield . Parallel characterization using NMR, mass spectrometry, and X-ray crystallography is critical to confirm structural integrity. Safety protocols (e.g., fume hood use, PPE) must align with SDS guidelines for related heterocyclic compounds .

Q. How should researchers design experiments to characterize this compound’s physicochemical properties?

- Methodological Answer : Employ a tiered analytical approach:

Primary Analysis : Solubility testing in solvents of varying polarity (e.g., water, DMSO, hexane) using UV-Vis spectroscopy.

Structural Validation : Combine FTIR for functional groups and HPLC for purity assessment (>98% threshold) .

Thermal Stability : Differential scanning calorimetry (DSC) under inert atmospheres to avoid decomposition.

Document results in standardized tables (e.g., Table 1) to enable cross-study comparisons .

Q. What safety precautions are essential when handling 2,5,7,10-Tetrahydro-1,6-dioxecine?

- Methodological Answer :

- Hazard Mitigation : Review SDS for structurally similar compounds (e.g., tetrahydrofuran derivatives) to identify risks (e.g., flammability, toxicity) .

- Emergency Protocols : Establish first-aid measures for dermal exposure (e.g., immediate rinsing with water) and ensure lab access to emergency eyewash stations .

- Waste Disposal : Use halogen-free solvents for quenching reactions, followed by neutralization before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

- Methodological Answer :

- Triangulation Approach : Combine kinetic studies (pH vs. degradation rate), computational modeling (pKa prediction via COSMO-RS), and spectroscopic monitoring (e.g., in situ Raman) .

- Statistical Analysis : Apply ANOVA to identify significant outliers and use Bland-Altman plots to assess inter-method variability .

- Example Workflow :

| pH Range | Degradation Rate (hr⁻¹) | Dominant Mechanism |

|---|---|---|

| 2–4 | 0.12 ± 0.03 | Acid-catalyzed hydrolysis |

| 7–9 | 0.02 ± 0.01 | Oxidative ring-opening |

Q. What advanced computational tools are recommended for modeling this compound’s reactivity?

- Methodological Answer :

- Quantum Chemistry : Use DFT (B3LYP/6-311+G*) to map reaction pathways, focusing on transition states for ring-opening or polymerization .

- Machine Learning : Train neural networks on existing kinetic data to predict optimal reaction conditions (e.g., solvent selection, catalyst type) .

- Validation : Cross-check computational results with experimental kinetics (e.g., Arrhenius plots) to refine forcefield parameters .

Q. How can researchers optimize catalytic systems for functionalizing 2,5,7,10-Tetrahydro-1,6-dioxecine?

- Methodological Answer :

- High-Throughput Screening : Use robotic platforms to test 50+ catalyst candidates (e.g., Lewis acids, organocatalysts) in parallel microreactors .

- DoE (Design of Experiments) : Apply response surface methodology (RSM) to model interactions between catalyst loading, temperature, and reaction time .

- Case Study : A 3³ factorial design for Pd-catalyzed cross-coupling:

| Catalyst (mol%) | Ligand Type | Yield (%) |

|---|---|---|

| 1 | Phosphine | 45 |

| 2 | NHC | 78 |

Data Presentation and Analysis Guidelines

- Tables/Figures : Use SI units, error margins (±), and asterisks for statistical significance (e.g., *p < 0.05) .

- Contradiction Resolution : Highlight discrepancies in spectra or kinetics with shaded regions in plots, followed by mechanistic hypotheses .

- Reproducibility : Archive raw data (e.g., NMR FID files) in public repositories like Zenodo, adhering to FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.